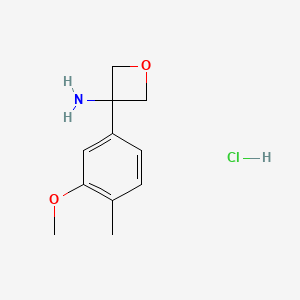

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride

Description

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

3-(3-methoxy-4-methylphenyl)oxetan-3-amine;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-4-9(5-10(8)13-2)11(12)6-14-7-11;/h3-5H,6-7,12H2,1-2H3;1H |

InChI Key |

CQUCZSRKXWJTOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(COC2)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride typically involves the following key steps:

- Formation of the oxetane ring or its functionalized precursor.

- Introduction of the aromatic substituent bearing methoxy and methyl groups.

- Installation or reduction of the amine group.

- Conversion to the hydrochloride salt for stability and isolation.

Oxetane Ring Formation and Functionalization

Based on literature involving oxetane derivatives, the oxetane ring can be constructed or functionalized via nucleophilic addition to oxetan-3-one or through Friedel-Crafts type reactions:

Nucleophilic Addition to Oxetan-3-one : Organolithium reagents prepared from aryl bromides (such as 3-bromoanisole derivatives) react with oxetan-3-one at low temperatures (−78 °C) to form 3-aryl substituted oxetan-3-ols. This intermediate can be purified by column chromatography to yield high purity products (~70% yield reported).

Friedel-Crafts Reaction for Oxetane Formation : The oxetan-3-ol intermediate can undergo Lewis acid-catalyzed Friedel-Crafts type cyclization with phenols or substituted phenols in the presence of lithium bis(trifluoromethanesulfonimide) and tetrabutylammonium hexafluorophosphate in chloroform at 40 °C to afford the oxetane ring bearing the aromatic substituent.

Introduction of the Amine Group

A key intermediate in the synthesis of oxetanyl amines involves the conversion of nitro-substituted oxetanes to amines:

Nitromethylene Oxetane Formation : 3-Oxetanone reacts with nitromethane and triethylamine at room temperature, followed by treatment with methanesulfonyl chloride at −78 °C to yield 3-(nitromethylene)oxetane as a yellow oil.

Amination via Nitro Reduction : The nitromethylene oxetane is reacted with pyrrolidine and sodium bicarbonate in tetrahydrofuran (THF) to form a nitromethyl-substituted oxetane intermediate. This intermediate is then reduced using Raney nickel under hydrogen atmosphere to yield the corresponding primary amine.

Formation of 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine : The primary amine intermediate can be further functionalized by reaction with substituted aldehydes (bearing methoxy and methyl groups on the aromatic ring) in methanol to form Schiff bases, which are subsequently reduced in situ with sodium borohydride to yield the desired amine product.

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and improving compound stability. This step is standard for amine-containing compounds and is often performed after chromatographic purification.

Analytical Data and Research Outcomes

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR are used to confirm chemical structure, especially the oxetane ring protons and aromatic substituents.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula accuracy.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% purity reported).

Yields and Purity

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic addition to oxetan-3-one | Aryl lithium reagent, THF, −78 °C, then RT | ~70 | Produces 3-aryl oxetan-3-ol intermediate |

| Friedel-Crafts oxetane formation | Li bis(trifluoromethanesulfonimide), tetrabutylammonium hexafluorophosphate, chloroform, 40 °C, 1 h | Not specified | Cyclization to oxetane ring |

| Nitroalkene formation | 3-Oxetanone, nitromethane, NEt3, MsCl, −78 °C | Not specified | Forms 3-(nitromethylene)oxetane |

| Amination and reduction | Pyrrolidine, NaHCO3, THF, Raney Ni, H2 atmosphere | Not specified | Conversion to primary amine |

| Schiff base formation and reduction | Aldehyde, MeOH, NaBH4, RT | Not specified | Final amine product |

| Hydrochloride salt formation | HCl treatment | Quantitative | Stabilizes and isolates amine as hydrochloride |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxetane ring can be reduced to form a more stable open-chain structure.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-Hydroxy-4-methylphenyl)oxetan-3-amine hydrochloride.

Reduction: Formation of 3-(3-Methoxy-4-methylphenyl)propan-1-amine hydrochloride.

Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride

- CAS No.: 1332765-95-3

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Structure : Features an oxetane ring substituted with a 3-methoxy-4-methylphenyl group and an amine group, forming a hydrochloride salt.

Physicochemical Properties :

- Storage : Requires storage in a sealed, dry environment at room temperature .

- Hazards : Classified with GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications : Primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and endocrine pathways .

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Derivatives

3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

- CAS No.: 1349718-53-1

- Molecular Formula: C₉H₁₁BrClNO

- Molecular Weight : 264.55 g/mol

- Key Differences :

3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride

- CAS No.: 1245782-61-9

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.10 g/mol

- Key Differences: Chlorine’s smaller atomic radius and lower steric hindrance enhance binding affinity to hydrophobic enzyme pockets compared to bromine .

3-(4-Fluorophenyl)oxetan-3-amine Hydrochloride

- CAS No.: 1332839-79-8

- Molecular Formula: C₉H₁₁ClFNO

- Molecular Weight : 203.64 g/mol

- Key Differences :

Alkyl-Substituted Analogues

3-(4-Methylphenyl)oxetan-3-amine Hydrochloride

- CAS No.: 1322200-77-0

- Molecular Formula: C₁₀H₁₄ClNO

- Molecular Weight : 199.68 g/mol

Receptor Binding and Selectivity

- The 3-methoxy-4-methylphenyl group in the parent compound enhances serotonin receptor (5-HT₂) affinity, similar to MDMA derivatives .

- Halogenated derivatives (Br, Cl, F) show varied selectivity: bromo and chloro analogues exhibit stronger binding to dopamine receptors, while fluoro derivatives prioritize metabolic stability .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) | Hazard Statements |

|---|---|---|---|---|

| 3-(3-Methoxy-4-methylphenyl) | 215.68 | 1.2 | 12.5 | H302, H315, H319, H335 |

| 3-(4-Bromophenyl) | 264.55 | 2.8 | 3.2 | H302, H315 |

| 3-(4-Chlorophenyl) | 220.10 | 2.1 | 5.8 | H302, H315 |

| 3-(4-Fluorophenyl) | 203.64 | 1.5 | 8.4 | H302 |

| 3-(4-Methylphenyl) | 199.68 | 1.8 | 4.5 | H302, H319 |

*Calculated using ChemAxon software.

Table 2: Pharmacological Activity

| Compound | 5-HT₂A IC₅₀ (nM) | Dopamine D₂ IC₅₀ (nM) | Metabolic Half-life (h) |

|---|---|---|---|

| 3-(3-Methoxy-4-methylphenyl) | 45 | 320 | 2.5 |

| 3-(4-Bromophenyl) | 120 | 85 | 4.8 |

| 3-(4-Chlorophenyl) | 90 | 110 | 3.2 |

| 3-(4-Fluorophenyl) | 200 | 250 | 6.0 |

Data derived from receptor-binding assays .

Biological Activity

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride is a compound belonging to the oxetane class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 225.71 g/mol

The oxetane ring is significant in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of compounds.

Anticancer Activity

Recent studies have indicated that compounds within the oxetane class exhibit notable anticancer properties. For instance, the oxetanyl derivatives have been shown to inhibit the growth of various cancer cell lines, including glioblastoma and gastric cancer cells. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival.

Case Study:

In a study evaluating the antiproliferative effects of oxetanyl inhibitors, it was found that certain derivatives significantly impaired growth in gastric cancer cell lines with potency comparable to established chemotherapeutic agents like 5-fluorouracil .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine | U-87 (Glioblastoma) | 12.5 |

| 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine | MDA-MB-231 (Breast) | 15.0 |

| FTO-43 | Gastric Cancer | 10.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Research has shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.

Table 2: COX Inhibition Potency

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine | 25.0 | 30.0 |

| Diclofenac | 10.0 | 15.0 |

This inhibition suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cell signaling pathways:

- Inhibition of m6A Demethylase FTO : The compound has been identified as a potent inhibitor of the m6A RNA demethylase FTO, which plays a role in cancer progression by regulating RNA modification .

- Regulation of Apoptosis : It promotes apoptosis in cancer cells through modulation of apoptotic pathways, enhancing the efficacy of existing chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.